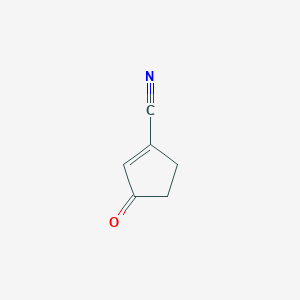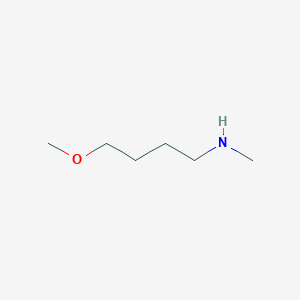![molecular formula C9H8F3NO2 B3051591 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid CAS No. 349-81-5](/img/structure/B3051591.png)
2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid
Vue d'ensemble
Description
2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid is a compound with the molecular formula C9H8F3NO2 . It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . It is functionally related to a N-benzoylglycine .
Synthesis Analysis
The synthesis of this compound can be achieved from 3-(Trifluoromethyl)benzoyl chloride and Glycine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a trifluoromethyl group attached to a phenyl ring, which is further linked to an aminoacetic acid group . The InChI code for this compound is 1S/C9H8F3NO2/c10-9(11,12)6-2-1-3-7(4-6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 219.16 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 219.05071298 g/mol . The topological polar surface area is 49.3 Ų .Applications De Recherche Scientifique
Synthesis of Natural and Nonnatural α-Amino Acids
2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid has been used as an intermediate in the synthesis of various natural and nonnatural α-amino acids and their derivatives. This application highlights its role in facilitating diverse biochemical syntheses (Burger et al., 1992).
Anticancer and Antibacterial Applications
Research has demonstrated the potential of this compound derivatives in anticancer and antibacterial applications. For instance, its derivatives in alkali metal complexes were found to exhibit significant antibacterial and anticancer activities, underlining its therapeutic potential (Shah et al., 2019).
Structural Characterization in Organometallic Chemistry
The compound has been used in the synthesis and characterization of triorganotin(IV) derivatives, an area of interest in organometallic chemistry. This includes studies of their crystal and molecular structures, offering insights into the design of new organometallic compounds (Baul et al., 2002).
Electrochemical Applications
It's also relevant in the electrochemical field, where derivatives of this compound were used to enhance the electrochemical properties of certain films. These developments have implications for supercapacitor applications, demonstrating its utility in energy storage technologies (Kowsari et al., 2019).
Transition Metal Complex Studies
In another study, the compound was used to develop transition metal complexes, which were then analyzed for their antioxidant and xanthine oxidase inhibitory properties. This research provides valuable insights into the biochemical interactions of metal complexes with biological molecules (Ikram et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
It is a derivative ofglycine , an inhibitory neurotransmitter in the central nervous system .
Mode of Action
As a glycine derivative, it may interact with glycine receptors or other related targets, but this needs further investigation .
Biochemical Pathways
Given its structural similarity to glycine, it might be involved in pathways where glycine acts as a neurotransmitter .
Result of Action
As a glycine derivative, it might have effects similar to those of glycine, which include inhibitory effects on neuronal activity .
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)anilino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-2-1-3-7(4-6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXDXJXSMIGCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289729 | |
| Record name | 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349-81-5 | |
| Record name | NSC63254 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















